Methacrolein 2,4-dinitrophenylhydrazone CAS 5077-73-6 properties
Methacrolein 2,4-dinitrophenylhydrazone CAS 5077-73-6 properties
CAS: 5077-73-6 Formula: C₁₀H₁₀N₄O₄ Role: Critical Analytical Marker for Isoprene Oxidation
Executive Summary
Methacrolein 2,4-dinitrophenylhydrazone (Methacrolein-DNPH) is the stable derivative formed by the reaction of methacrolein (a volatile unsaturated aldehyde) with 2,4-dinitrophenylhydrazine (DNPH). In environmental science and atmospheric chemistry, this compound serves as the primary analytical proxy for quantifying methacrolein , a major second-generation oxidation product of isoprene .
Because native methacrolein is highly volatile, reactive, and lacks a strong UV chromophore, it cannot be reliably analyzed directly in trace atmospheric samples. Derivatization into Methacrolein-DNPH stabilizes the analyte and introduces a high-molar-absorptivity chromophore (
Physicochemical Specifications
| Property | Value | Notes |
| Molecular Weight | 250.21 g/mol | |
| Appearance | Yellow to Orange Crystalline Solid | Characteristic of DNPH derivatives |
| Melting Point | 204–206 °C (decomposition) | High thermal stability compared to parent aldehyde |
| Solubility | Soluble in Acetonitrile, Methanol | Poor water solubility; ideal for Reversed-Phase HPLC |
| UV Absorption Max | 360–365 nm | Enables UV/Vis detection |
| LogP (Predicted) | ~1.8 | Retains well on C18 columns |
| SMILES | CC(=C)C=NNC1=C(C=C(C=C1)[O-])[O-] |
Synthesis & Reaction Mechanism
The formation of Methacrolein-DNPH is an acid-catalyzed condensation reaction. This mechanism is the foundation of the sampling cartridges used in field analysis.
The Mechanism:
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Protonation: The carbonyl oxygen of methacrolein is protonated by the acid catalyst (typically phosphoric acid on sampling cartridges), increasing its electrophilicity.
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Nucleophilic Attack: The terminal amine of 2,4-DNPH attacks the carbonyl carbon.
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Dehydration: A water molecule is eliminated, forming the C=N double bond (hydrazone linkage).
Critical Insight: The reaction must occur at acidic pH (approx. pH 2.0). If the pH is too neutral, the reaction rate slows; if too acidic, the amine becomes protonated and non-nucleophilic.
Visualization: Reaction Pathway
Figure 1: Acid-catalyzed condensation of Methacrolein with DNPH to form the stable hydrazone derivative.
Analytical Methodology: HPLC-UV/MS
The industry standard for analyzing Methacrolein-DNPH is High-Performance Liquid Chromatography (HPLC) coupled with UV detection (diode array) or Mass Spectrometry.
4.1. Sample Collection (The "Active" Phase)
Researchers typically use silica gel cartridges coated with acidified DNPH (e.g., Supelco LpDNPH).
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Flow Rate: 0.5 – 1.5 L/min.
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Ozone Interference: Ozone reacts with DNPH and hydrazones, causing negative artifacts.[1] Mandatory: Use a potassium iodide (KI) scrubber upstream of the cartridge to remove ozone.
4.2. Extraction Protocol
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Elution: Disconnect the cartridge and elute with 5.0 mL of HPLC-grade Acetonitrile .
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Direction: Elute in the reverse direction of airflow to minimize solvent volume and maximize concentration.
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Storage: Analyze immediately or store at 4°C. Hydrazones are light-sensitive; use amber vials.
4.3. HPLC Operating Conditions
The following method separates Methacrolein-DNPH from interfering isomers like Methyl Vinyl Ketone (MVK)-DNPH and Crotonaldehyde-DNPH.
| Parameter | Specification |
| Column | C18 Reversed-Phase (e.g., Agilent Poroshell 120 EC-C18, 2.7 µm, 3.0 x 100 mm) |
| Mobile Phase A | Water / Tetrahydrofuran / Acetonitrile (60:10:30) or pure Water |
| Mobile Phase B | Acetonitrile / Water (60:40) or pure Acetonitrile |
| Gradient | 0–15 min: Linear ramp from low to high %B |
| Flow Rate | 0.5 – 1.0 mL/min (column dependent) |
| Detection | UV at 360 nm (primary) and 365 nm |
| Injection Vol | 10–20 µL |
Technical Note on Resolution: Methacrolein (MACR) and Methyl Vinyl Ketone (MVK) are structural isomers. On standard C18 columns, they elute close together. High-efficiency columns (sub-2 µm or core-shell particles) are required for baseline resolution.
Visualization: Analytical Workflow
Figure 2: End-to-end workflow from atmospheric sampling to instrumental analysis.
Safety & Handling (SDS Summary)
Methacrolein-DNPH is a chemical standard and should be handled with standard laboratory biosafety precautions.
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
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Explosivity: While DNPH reagent is shock-sensitive when dry, the derivative (Methacrolein-DNPH) is generally stable but should still be treated as a combustible solid.
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Storage: Store at room temperature or refrigerated (4°C) in the dark. Protect from direct UV light to prevent photo-isomerization (E/Z shifting).
References
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Sigma-Aldrich. Methacrolein-2,4-DNPH Analytical Standard Product Page. (Accessed 2026).[] Link
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Agilent Technologies. Carbonyl-DNPH Derivatives in Indoor and In-car Air by UHPLC and Triple Quadrupole LC/MS.[3] Application Note 5991-2125EN.[3] Link
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U.S. EPA. Compendium Method TO-11A: Determination of Formaldehyde in Ambient Air Using Adsorbent Cartridge Followed by HPLC. (1999). Link
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PubChem. Methacrolein-2,4-dinitrophenylhydrazone Compound Summary. National Library of Medicine. Link
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Knauer. Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. (2012). Link
